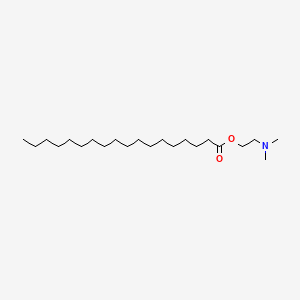
Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Neutralization: The sulfonated azo compound is neutralized with sodium hydroxide to form the hexasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium dithionite and zinc dust.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Used as a staining agent in biological assays to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Used in the textile industry as a dye for fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its use as a dye and staining agent. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
Uniqueness
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and sulfonate groups. This structure provides it with distinct properties such as high solubility in water, stability, and strong coloring ability, making it highly valuable in various applications.
Propriétés
Numéro CAS |
85188-14-3 |
|---|---|
Formule moléculaire |
C58H44N10Na6O22S6 |
Poids moléculaire |
1563.4 g/mol |
Nom IUPAC |
hexasodium;2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C58H50N10O22S6.6Na/c1-33-23-47(51(89-5)31-45(33)65-61-43-19-21-49(87-3)57(29-43)95(81,82)83)67-63-41-17-13-37(55(27-41)93(75,76)77)9-7-35-11-15-39(25-53(35)91(69,70)71)59-60-40-16-12-36(54(26-40)92(72,73)74)8-10-38-14-18-42(28-56(38)94(78,79)80)64-68-48-24-34(2)46(32-52(48)90-6)66-62-44-20-22-50(88-4)58(30-44)96(84,85)86;;;;;;/h7-32H,1-6H3,(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86);;;;;;/q;6*+1/p-6/b9-7+,10-8+,60-59?,65-61?,66-62?,67-63?,68-64?;;;;;; |
Clé InChI |
GRURKBXRKWHRPA-PANWVLLISA-H |
SMILES isomérique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



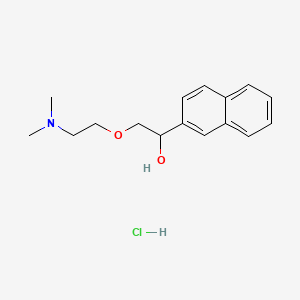
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
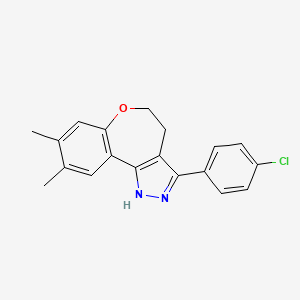
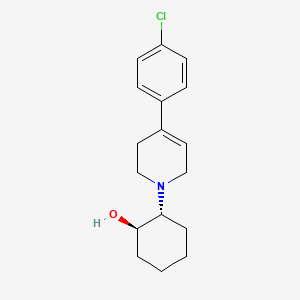
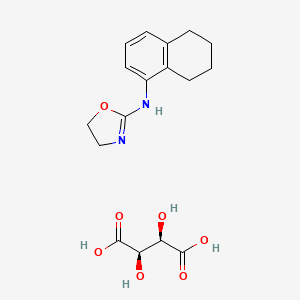
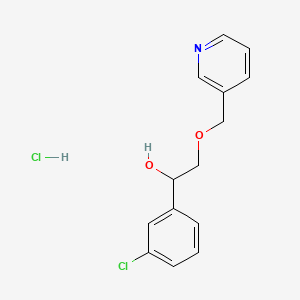
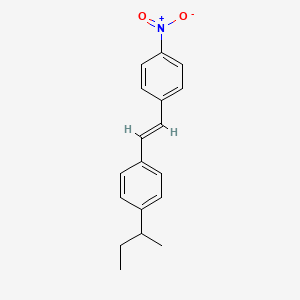
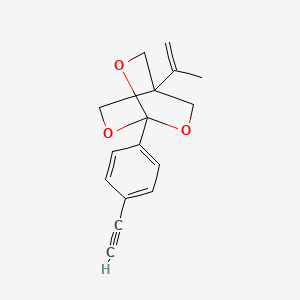
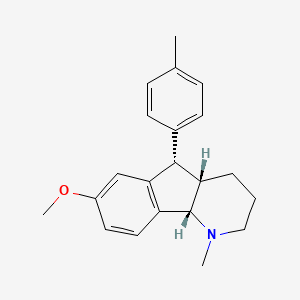

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
